2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

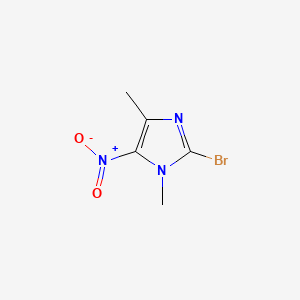

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of bromine, methyl, and nitro groups attached to the imidazole ring. It is a yellow to off-white powder and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole typically involves the bromination of 1,4-dimethyl-5-nitroimidazole. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction conditions usually require controlled temperatures to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl groups can be oxidized to carboxylic acids under strong oxidative conditions.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of 2-azido-1,4-dimethyl-5-nitro-1H-imidazole.

Reduction: Formation of 2-bromo-1,4-dimethyl-5-amino-1H-imidazole.

Oxidation: Formation of 2-bromo-1,4-dicarboxy-5-nitro-1H-imidazole.

Scientific Research Applications

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole exhibits various biological activities that make it a valuable compound in pharmaceutical research:

- Antimicrobial Activity : The nitro group can undergo bioreduction to form reactive intermediates that may damage DNA and other cellular components. This property suggests potential applications in antimicrobial therapies targeting resistant strains of bacteria and protozoa .

- Anticancer Potential : The compound's structure allows for binding affinity to specific molecular targets involved in cancer progression. Studies indicate that it may inhibit cell growth in various cancer cell lines through mechanisms involving DNA damage and apoptosis induction .

- Anti-inflammatory Properties : Compounds with similar structures have shown selective inhibition of cyclooxygenase enzymes (COX), which are key mediators in inflammation. This suggests that this compound could be explored for anti-inflammatory drug development.

Antimicrobial Efficacy

A study published in ACS Omega evaluated various derivatives of nitroimidazoles, including this compound, demonstrating significant antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency .

| Compound Name | MIC (μg/mL) | Target Pathogen |

|---|---|---|

| This compound | 0.22 - 0.25 | Staphylococcus aureus |

| Other Derivative | 0.30 | Escherichia coli |

Anticancer Mechanisms

Research has indicated that compounds containing the imidazole framework can induce cytotoxic effects in cancer cells. For instance, studies showed that derivatives exhibited IC50 values indicating effective growth inhibition across various cancer cell lines .

| Cell Line | IC50 (μM) | Compound |

|---|---|---|

| A549 (Lung) | 5.0 | This compound |

| MCF7 (Breast) | 3.5 | Similar Derivative |

Mechanism of Action

The mechanism of action of 2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components such as DNA, proteins, and lipids. This property is exploited in its antimicrobial and anticancer activities. The bromine atom can also participate in halogen bonding, which can influence the compound’s binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

- 2-Bromo-1-methyl-1H-imidazole

- 2-Bromo-4-nitroimidazole

- 1,4-Dimethyl-5-nitroimidazole

Uniqueness

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is unique due to the specific combination of substituents on the imidazole ring. The presence of both bromine and nitro groups provides a unique reactivity profile, making it a valuable intermediate in synthetic chemistry. Its specific substitution pattern also imparts distinct biological activities compared to other similar compounds .

Biological Activity

2-Bromo-1,4-dimethyl-5-nitro-1H-imidazole is a compound of significant interest in medicinal chemistry due to its biological activities, particularly as an antimicrobial agent. This article delves into its biological activity, synthesis, and potential applications, supported by relevant data and case studies.

Chemical Structure

The molecular formula for this compound is C6H7BrN4O2. The structure features a bromine atom and a nitro group attached to the imidazole ring, which contributes to its reactivity and biological properties.

Synthesis Methods

The synthesis typically involves the bromination of 1,4-dimethyl-5-nitroimidazole using brominating agents such as bromine or N-bromosuccinimide (NBS) in solvents like acetic acid or dichloromethane. Controlled conditions are essential to ensure selective bromination at the desired position.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Nitroimidazoles are known for their ability to generate reactive intermediates upon reduction, which can damage cellular components such as DNA and proteins. This mechanism underlies their effectiveness against various pathogens .

The antimicrobial action is primarily due to the reduction of the nitro group within the compound, leading to the formation of toxic intermediates that bind covalently to DNA, resulting in cell death. This mechanism is similar to that observed in other nitro-containing antibiotics like metronidazole .

Research Findings

Recent studies have highlighted the compound's effectiveness against both aerobic and anaerobic bacteria. For example, it has shown activity against Clostridium and Bacillus species, which are significant pathogens in human health .

Case Studies

- Antiparasitic Activity : Research has demonstrated that derivatives of 5-nitroimidazoles, including 2-bromo derivatives, exhibit antiparasitic effects against Trichomonas vaginalis and other protozoan parasites. These findings suggest potential applications in treating parasitic infections .

- Antitumor Activity : Some studies have explored the anticancer properties of nitroimidazoles, indicating that compounds like this compound may inhibit tumor growth through similar mechanisms involving DNA damage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound Name | Antimicrobial Activity | Unique Features |

|---|---|---|

| 2-Bromo-1-methyl-1H-imidazole | Moderate | Lacks nitro group; less potent |

| 2-Bromo-4-nitroimidazole | High | Similar structure; different substitution |

| 1,4-Dimethyl-5-nitroimidazole | High | Base structure; lacks bromine |

This table illustrates how the presence of specific substituents influences biological activity.

Properties

CAS No. |

105983-47-9 |

|---|---|

Molecular Formula |

C5H6BrN3O2 |

Molecular Weight |

220.02 g/mol |

IUPAC Name |

2-bromo-1,4-dimethyl-5-nitroimidazole |

InChI |

InChI=1S/C5H6BrN3O2/c1-3-4(9(10)11)8(2)5(6)7-3/h1-2H3 |

InChI Key |

HMBPAFQYDJDCLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)Br)C)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.